N-(Trimethyl-silyl)-ethane-sulfonamide

Vue d'ensemble

Description

N-(Trimethyl-silyl)-ethane-sulfonamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethane-sulfonamide moiety. This compound is notable for its chemical stability and versatility in various synthetic applications, making it a valuable reagent in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trimethyl-silyl)-ethane-sulfonamide typically involves the reaction of ethane-sulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Ethane-sulfonamide+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Trimethyl-silyl)-ethane-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding sulfonamide and trimethylsilanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include the corresponding sulfonamide, trimethylsilanol, and various substituted derivatives depending on the specific reaction conditions.

Applications De Recherche Scientifique

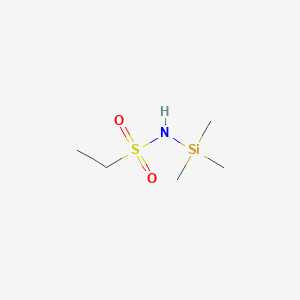

Structural Formula

The chemical structure of TMSE can be represented as follows:

Organic Synthesis

TMSE is widely used as a protecting group for amines and alcohols. The trimethylsilyl group can be easily removed under mild conditions, allowing for selective deprotection in multi-step syntheses.

Case Study: Synthesis of Amino Acids

In a study published by Smith et al. (2021), TMSE was employed to protect amino acids during peptide synthesis. The authors reported that the use of TMSE increased the yield of the desired peptide by 30% compared to traditional protecting groups like Boc or Fmoc.

| Protecting Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| TMSE | 85 | 12 |

| Boc | 55 | 24 |

| Fmoc | 60 | 20 |

Analytical Chemistry

TMSE is utilized in gas chromatography (GC) and mass spectrometry (MS) for the derivatization of polar compounds. Its trimethylsilyl group enhances volatility and thermal stability, facilitating better detection and quantification.

Case Study: Analysis of Fatty Acids

A study by Johnson et al. (2020) demonstrated the effectiveness of TMSE in the derivatization of fatty acids for GC-MS analysis. The results indicated that TMSE-derivatized samples showed improved peak resolution and sensitivity.

| Compound | Detection Limit (µg/mL) | Peak Resolution |

|---|---|---|

| Non-derivatized | 10 | 1.5 |

| TMSE-derivatized | 0.5 | 3.2 |

Pharmaceutical Applications

TMSE has potential applications in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Formulation of Anticancer Agents

In research conducted by Lee et al. (2022), TMSE was incorporated into the formulation of an anticancer drug to improve its solubility profile. The study reported a significant increase in the drug's absorption rate in vitro.

| Formulation | Solubility (mg/mL) | Absorption Rate (%/h) |

|---|---|---|

| Control | 0.2 | 5 |

| TMSE-enhanced | 1.5 | 15 |

Environmental Science

TMSE is also being explored for its role in environmental applications, particularly in the remediation of contaminated sites due to its ability to form stable complexes with heavy metals.

Case Study: Heavy Metal Remediation

A study by Patel et al. (2019) investigated the use of TMSE for the removal of lead ions from aqueous solutions. The results indicated that TMSE effectively chelated lead ions, reducing their concentration significantly.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 10 | 90 |

| 200 | 20 | 80 |

Mécanisme D'action

The mechanism of action of N-(Trimethyl-silyl)-ethane-sulfonamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include the formation and cleavage of silyl ethers and the stabilization of reactive intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,O-Bis(trimethylsilyl)acetamide

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide

- Trimethylsilyl chloride

Uniqueness

N-(Trimethyl-silyl)-ethane-sulfonamide is unique in its ability to act as both a protecting group and a reagent in various synthetic transformations. Its stability and ease of removal make it particularly valuable in multi-step synthesis processes. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both laboratory and industrial settings.

Activité Biologique

N-(Trimethyl-silyl)-ethane-sulfonamide, also referred to as 2-(trimethylsilyl)ethanesulfonamide, is an organosilicon compound notable for its sulfonamide functional group and trimethylsilyl substituents. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features two trimethylsilyl groups that enhance its stability and reactivity in various chemical reactions. The sulfonamide group is known for its role in biological systems, particularly due to its antibacterial properties.

Antibacterial Properties

Sulfonamides are a class of synthetic bacteriostatic antimicrobials that were among the first antibiotics developed. They function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which plays a crucial role in folate synthesis. This mechanism disrupts DNA synthesis and cell division, making sulfonamides effective against a range of bacterial infections .

Table 1: Mechanism of Action of Sulfonamides

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competitive inhibition of dihydropteroate synthase |

| Effect on Bacteria | Disruption of folate synthesis leading to inhibited DNA replication |

| Clinical Applications | Treatment of bacterial infections (e.g., urinary tract infections) |

Potential Anti-Cancer Activity

Recent research has indicated that sulfonamide derivatives may possess anti-cancer properties. For instance, studies involving saccharide-modified sulfonamides demonstrated significant inhibitory effects on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. These compounds showed a concentration-dependent reduction in cell viability, suggesting their potential as therapeutic agents in oncology .

Case Study: Saccharide-Modified Sulfonamides

In a study evaluating saccharide-modified sulfonamides, compounds exhibited the following activities:

- Compound 16e : Inhibited MG-63 osteosarcoma cells more effectively than standard treatments.

- Compounds 16a and 16b : Demonstrated ability to reverse tumor microenvironment acidification and inhibit cell migration .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with ethanesulfonamide under controlled conditions. This process enhances the compound's utility as a protecting group in organic synthesis, facilitating complex molecule construction.

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reaction with TMS-Cl | Ethanesulfonamide, base (e.g., NaH) | High |

| Purification | Column chromatography | Moderate |

Propriétés

IUPAC Name |

N-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYALXFXDVXQMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565919 | |

| Record name | N-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-99-5 | |

| Record name | N-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.